molecular formula C22H29FN4O3S B2468514 N-(4-(N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)butyramide CAS No. 1049392-46-2

N-(4-(N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)butyramide

Cat. No. B2468514
CAS RN: 1049392-46-2
M. Wt: 448.56
InChI Key: RYICIPGEZYOPOI-UHFFFAOYSA-N
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Description

“N-(4-(N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)butyramide” is a chemical compound with the molecular formula C21H26FN3O . It is related to a class of compounds that have been studied for their inhibitory effects on equilibrative nucleoside transporters (ENTs) .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a piperazine ring, which is a common feature in many pharmaceuticals . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 .

Scientific Research Applications

Antimycobacterial Activity

One significant application of compounds related to N-(4-(N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)butyramide is in the synthesis and evaluation of their antimycobacterial activity. Goněc et al. (2017) synthesized novel N-Arylpiperazines containing an ethane-1,2-diyl connecting chain, exhibiting promising in vitro activity against Mycobacterium tuberculosis. These compounds displayed low toxicity against human monocytic leukemia THP-1 cell lines, indicating their potential as antimycobacterial agents with minimal side effects (Goněc et al., 2017).

Antiproliferative Agents

Another research avenue explores the compound's role in cancer therapy. Fu et al. (2017) designed and synthesized sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety. These compounds exhibited moderate to good antiproliferative activity against various cancer cell lines, with one compound showing significantly higher activity against a prostate cancer cell line. This study suggests that derivatives of this compound could serve as lead compounds in the development of new antitumor agents (Fu et al., 2017).

Antibacterial and Anthelmintic Activity

Compounds with structural similarities to this compound have been synthesized and characterized for their potential antibacterial and anthelmintic activities. Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, showing moderate anthelmintic activity. This highlights the versatility of such compounds in different therapeutic areas (Sanjeevarayappa et al., 2015).

Molecular Docking Studies

Mermer et al. (2019) conducted molecular docking studies on piperazine-azole-fluoroquinolone hybrids, demonstrating their antimicrobial activity and DNA gyrase inhibition. This research signifies the compound's potential in developing new antimicrobial agents with specific target mechanisms (Mermer et al., 2019).

Future Directions

Future research could focus on further structural modifications to improve the potency and selectivity of this compound . This could lead to the development of useful pharmacological agents .

properties

IUPAC Name

N-[4-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethylsulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4O3S/c1-2-5-22(28)25-18-8-10-19(11-9-18)31(29,30)24-12-13-26-14-16-27(17-15-26)21-7-4-3-6-20(21)23/h3-4,6-11,24H,2,5,12-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYICIPGEZYOPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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